Chemical structure and properties of 2-Azabicyclo[3.2.2]nonane hydrochloride
Chemical structure and properties of 2-Azabicyclo[3.2.2]nonane hydrochloride
An In-Depth Technical Guide to 2-Azabicyclo[3.2.2]nonane Hydrochloride: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Azabicyclo[3.2.2]nonane hydrochloride, a pivotal saturated bicyclic amine scaffold in modern medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging role as a lead compound in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Azabicyclic Scaffold
Bicyclic scaffolds are of paramount importance in drug design as they offer a rigid and three-dimensionally defined framework. This structural rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2-Azabicyclo[3.2.2]nonane core, a more flexible analogue of the well-known bicyclo[2.2.2]octane system, has garnered significant interest.[1][2][3] Its utility stems from its unique spatial arrangement of atoms, which can be exploited to orient substituents in precise vectors, making it a valuable building block for exploring chemical space. This guide focuses on the hydrochloride salt, the common form used for handling and formulation due to its improved stability and solubility.
Molecular Structure and Stereochemistry
2-Azabicyclo[3.2.2]nonane hydrochloride possesses a unique bridged ring system. The structure consists of a six-membered ring and a seven-membered ring sharing three atoms, with the nitrogen atom at the 2-position. The hydrochloride salt form protonates this secondary amine, enhancing its aqueous solubility.
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IUPAC Name: 2-azabicyclo[3.2.2]nonane hydrochloride
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CAS Number: 5597-38-6
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Molecular Formula: C₈H₁₆ClN
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Molecular Weight: 161.67 g/mol
The molecule is chiral, though it is commonly used as a racemic mixture in initial discovery efforts. The bridged structure constrains the molecule into a specific conformation, which is a key attribute for its use as a rigid scaffold in directing pharmacophoric elements.
Physicochemical Properties
The properties of 2-Azabicyclo[3.2.2]nonane hydrochloride make it a suitable candidate for further chemical modification and for use in biological assays. The available data is summarized below.
| Property | Value | Source |
| CAS Number | 5597-38-6 | |
| Molecular Formula | C₈H₁₆ClN | |
| Molecular Weight | 161.67 | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | DSAORSZFGZQSCW-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-azabicyclo[3.2.2]nonane is efficiently achieved via a two-step process starting from the commercially available bicyclo[2.2.2]octan-2-one. This process involves a ring expansion via a Beckmann rearrangement, followed by the reduction of the resulting lactam.[1][4][5]
Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to final characterized product.
Step 1: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one
This step expands the six-membered ketone-containing ring into a seven-membered lactam.
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Principle: The Beckmann rearrangement is a classic acid-catalyzed reaction of an oxime to an amide. Using hydroxylamine-O-sulfonic acid in an acidic medium like glacial acetic acid provides a one-pot method to generate the oxime in situ and effect the rearrangement. The migrating group is the carbon anti-periplanar to the leaving group on the nitrogen.
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Protocol:
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To a stirred solution of bicyclo[2.2.2]octan-2-one (1.0 eq) in glacial acetic acid, add hydroxylamine-O-sulfonic acid (2.5-3.0 eq) portion-wise, maintaining the temperature below 30°C.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
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Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 10.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam, 2-azabicyclo[3.2.2]nonan-3-one.[6] This intermediate can be purified by chromatography if necessary.
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Step 2: Reduction of 2-Azabicyclo[3.2.2]nonan-3-one
This step reduces the amide functionality of the lactam to the corresponding secondary amine.
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Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. It works by delivering a hydride ion to the carbonyl carbon, followed by complexation with the aluminum and subsequent hydrolysis during workup to liberate the amine.
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Protocol:
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry, inert solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an argon or nitrogen atmosphere.
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Add a solution of 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in the same dry solvent dropwise to the LiAlH₄ suspension at 0°C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
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Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with ether or THF.
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Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of 2-azabicyclo[3.2.2]nonane.
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Step 3: Hydrochloride Salt Formation
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Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
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Add a solution of HCl in diethyl ether (commercially available, typically 1M or 2M) dropwise with stirring until precipitation is complete.
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Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Azabicyclo[3.2.2]nonane hydrochloride.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the final compound. While specific spectra for the parent compound are not widely published, the expected characteristics can be inferred from its structure and data from its derivatives.[1][7]
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¹H NMR: The spectrum would be complex due to overlapping signals of the methylene protons. Key signals would include the bridgehead protons and the protons on the carbons adjacent to the nitrogen, which would be deshielded. In the hydrochloride salt, a broad signal corresponding to the N-H protons would be visible.
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¹³C NMR: The spectrum should show 8 distinct signals corresponding to the 8 carbon atoms in the bicyclic system, confirming the molecule's asymmetry.
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IR Spectroscopy: The hydrochloride salt will exhibit a characteristic broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the R₂N⁺H₂ stretching vibration.[1] The C-H stretching of the alkane structure will be observed around 2850-3000 cm⁻¹.
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Mass Spectrometry (EI+): The mass spectrum of the free base would show a molecular ion (M⁺) peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1][7]
Applications in Drug Discovery
The 2-Azabicyclo[3.2.2]nonane scaffold is a validated lead structure in the development of antiprotozoal agents. Its value lies in providing a rigid framework upon which various substituents can be placed to interact with parasitic targets.
Synthetic Pathway for Antiprotozoal Derivatives
Caption: General strategy for developing drugs from the core scaffold.
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Antimalarial and Antitrypanosomal Activity: Extensive research has demonstrated that derivatives of 2-azabicyclo[3.2.2]nonane exhibit potent in vitro activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African sleeping sickness).[1][2][3]
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Lead Compound for Further Modification: Studies have shown that attaching various chemical moieties, such as pyrimidines or sulfonamides, to the nitrogen at the 2-position can yield compounds with sub-micromolar IC₅₀ values.[4][7] These findings establish the 2-azabicyclo[3.2.2]nonane core as a promising starting point for developing new drugs to combat parasitic diseases, including those with resistant strains.[2][4]
Conclusion
2-Azabicyclo[3.2.2]nonane hydrochloride is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its defined three-dimensional structure, coupled with a synthetically accessible framework, provides a robust platform for the design of novel therapeutics. The validated synthesis pathway and its proven potential in generating potent antiprotozoal compounds underscore its importance. As the challenge of drug resistance continues to grow, scaffolds like this, which allow for systematic and spatially diverse modifications, will remain at the forefront of drug discovery and development.
References
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Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-85. [Link]
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PubMed. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. National Center for Biotechnology Information. [Link]
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Hinteregger, C., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 305. [Link]
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ResearchGate. (2005). Synthesis of 2-azabicyclo [3.2.2]nonanes from bicyclo [2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. [Link]
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Weis, R., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6219. [Link]
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PubMed. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. [Link]
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PubChemLite. (n.d.). 2-azabicyclo[3.2.2]nonan-3-one (C8H13NO). Retrieved February 15, 2026, from [Link]
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